8-(2,4-Dinitrophenyl)sulfanylquinoline
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Overview
Description
8-(2,4-Dinitrophenyl)sulfanylquinoline is an organic compound that features a quinoline ring substituted with a sulfanyl group attached to a 2,4-dinitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(2,4-Dinitrophenyl)sulfanylquinoline typically involves the nucleophilic substitution reaction of 8-mercaptoquinoline with 2,4-dinitrochlorobenzene. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring efficient purification, and implementing safety measures to handle the toxic intermediates and by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro groups in the 2,4-dinitrophenyl moiety can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of the sulfanyl group.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride for reduction of nitro groups.
Substitution: Nucleophiles like amines or thiols in the presence of a base for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-(2,4-Dinitrophenyl)sulfanylquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 8-(2,4-Dinitrophenyl)sulfanylquinoline involves its interaction with specific molecular targets. The compound’s sulfanyl group can form coordination complexes with metal ions, affecting various biochemical pathways. The nitro groups can undergo redox reactions, influencing cellular oxidative stress and signaling pathways. These interactions can lead to the modulation of enzyme activities and cellular functions.
Comparison with Similar Compounds
2,4-Dinitrophenol: Shares the dinitrophenyl moiety but lacks the quinoline ring and sulfanyl group.
8-Hydroxyquinoline: Similar quinoline structure but with a hydroxyl group instead of the dinitrophenyl-sulfanyl substitution.
2,4-Dinitroaniline: Contains the dinitrophenyl group but with an aniline substitution instead of the quinoline ring.
Uniqueness: 8-(2,4-Dinitrophenyl)sulfanylquinoline is unique due to the combination of the quinoline ring, sulfanyl group, and dinitrophenyl moiety. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various scientific fields.
Properties
CAS No. |
1873-67-2 |
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Molecular Formula |
C15H9N3O4S |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
8-(2,4-dinitrophenyl)sulfanylquinoline |
InChI |
InChI=1S/C15H9N3O4S/c19-17(20)11-6-7-13(12(9-11)18(21)22)23-14-5-1-3-10-4-2-8-16-15(10)14/h1-9H |
InChI Key |
HMNVREUITHREJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])N=CC=C2 |
Origin of Product |
United States |
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